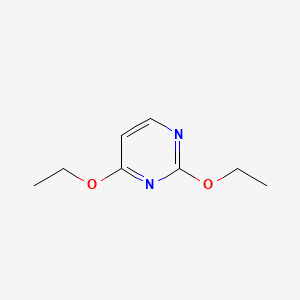

2,4-Diethoxypyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZCUNDZKVUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942636 | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20461-60-3 | |

| Record name | NSC 13689 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20461-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diethoxypyrimidinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diethoxypyrimidine and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing 2,4-diethoxypyrimidine primarily rely on the nucleophilic displacement of leaving groups, typically halogens, from the pyrimidine (B1678525) ring. These foundational reactions remain widely used due to their reliability and the accessibility of starting materials.

Ethanolysis of Halogenated Pyrimidines

The direct reaction of halogenated pyrimidines with an ethoxide source, a process known as ethanolysis, is a fundamental method for producing this compound. This nucleophilic aromatic substitution proceeds by treating a di-halogenated pyrimidine with sodium ethoxide in an ethanol (B145695) solvent. The ethoxide ion (EtO⁻) acts as a potent nucleophile, displacing the halide ions (e.g., Cl⁻, Br⁻) at the C2 and C4 positions of the pyrimidine ring.

For instance, the synthesis of 5-bromo-2,4-diethoxypyrimidine (B172408) is achieved by reacting 5-bromo-2,4-dichloropyrimidine (B17362) with sodium ethoxide in ethanol. This reaction is typically performed at reflux temperature for several hours to ensure complete substitution. The process results in high yields, with reports indicating up to 92% for the synthesis of the 5-bromo derivative. arkat-usa.org

Reactions Involving 2,4-Dichloropyrimidine (B19661) Precursors

A widely utilized and specific example of the ethanolysis approach involves 2,4-dichloropyrimidine and its derivatives as the starting material. These precursors are highly reactive towards nucleophilic substitution due to the electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atoms.

The reaction of 5-bromo-2,4-dichloropyrimidine with sodium ethoxide serves as a well-documented model for this transformation. arkat-usa.org The chlorine atoms at positions 2 and 4 are replaced by ethoxy groups. The general procedure involves refluxing the dichloropyrimidine precursor with a slight excess of sodium ethoxide in anhydrous ethanol for 6 to 8 hours. Following the reaction, a standard workup involving concentration of the mixture, extraction, and crystallization yields the purified this compound product. arkat-usa.org

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Sodium ethoxide, Ethanol | Reflux, 6-8 hours | 5-Bromo-2,4-diethoxypyrimidine | 92% | arkat-usa.org |

Hilbert-Johnson Method and Modifications

The Hilbert-Johnson reaction is a classical method for the synthesis of N-nucleosides, which involves the reaction of a 2,4-dialkoxypyrimidine with a protected glycosyl halide. capes.gov.br This reaction proceeds through a proposed N-alkylated quaternary intermediate, which then rearranges to form the thermodynamically more stable N-glycosidic bond. capes.gov.brresearchgate.net this compound is a common substrate used in this reaction to synthesize cytosine nucleosides. researchgate.netlookchem.com

Modifications to the original Hilbert-Johnson method have shown that acetylglycopyranosyl chlorides are often superior to their bromide counterparts for the condensation with this compound. researchgate.netlookchem.comacs.org The chloro sugars are generally more stable and easier to prepare than the corresponding bromo sugars. lookchem.com Furthermore, their use has been found to produce higher yields of the desired nucleoside products. lookchem.com The condensation reaction of acetochloroxylose with 2,4-diethoxy-5-methylpyrimidine (B1615411) is a representative example of this improved approach. acs.org

The original Hilbert-Johnson methodology frequently employed acetylglycopyranosyl bromides (acetobromo sugars) as the glycosyl donors. researchgate.netlookchem.com For example, the reaction of this compound with an appropriate sugar bromide can produce the corresponding pyrimidine nucleoside. researchgate.net However, these reactions sometimes result in lower yields compared to when the chloro-analogues are used. In one instance, the reaction between this compound and a specific sugar bromide yielded the target nucleoside in a 30% yield. researchgate.net Research has indicated that acetylglycopyranosyl chlorides are more suitable intermediates for condensation with this compound. researchgate.netacs.org

| Pyrimidine Substrate | Glycosyl Halide Type | Key Findings | Reference |

|---|---|---|---|

| This compound | Acetylglycopyranosyl Bromide | Original method; can result in moderate yields (e.g., 30%). | researchgate.net |

| This compound / Derivatives | Acetylglycopyranosyl Chloride | More stable, more readily prepared, and produces higher yields of nucleosides. | researchgate.netlookchem.comacs.org |

Modern Synthetic Strategies

While classical methods remain prevalent, modern synthetic strategies offer new efficiencies and capabilities for producing and functionalizing this compound and its derivatives. These approaches often involve catalytic systems and provide greater control over regioselectivity.

One of the most powerful modern techniques involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Halogenated pyrimidines are excellent substrates for these reactions. researchgate.netclockss.org This allows for the synthesis of substituted pyrimidines by first performing a cross-coupling reaction on a precursor like 2,4-dichloropyrimidine to introduce a desired substituent, followed by ethanolysis to form the diethoxy derivative. Alternatively, a halogenated this compound (e.g., the 5-bromo derivative) can be directly used in cross-coupling reactions to introduce further complexity.

Another significant advancement is the silyl-Hilbert-Johnson reaction. This widely used modern method involves coupling a per-silylated heterocyclic base with a per-acylated sugar, typically in the presence of a catalyst like SnCl₄ or TMSOTf. nih.gov An even more recent development is a catalyst-free version of this reaction, which uses glycosyl chlorides as donors, offering a more environmentally friendly and efficient route to nucleosides. nih.gov These modern adaptations provide robust and versatile pathways for the synthesis of complex nucleoside derivatives starting from pyrimidine scaffolds. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including pyrimidine derivatives. rasayanjournal.co.inasianpubs.org This approach utilizes microwave energy to heat the reaction mixture, leading to rapid temperature increases and often resulting in dramatically reduced reaction times, increased product yields, and enhanced purity. rasayanjournal.co.in The benefits of microwave-assisted synthesis include improved energy efficiency and the ability to perform reactions on an industrial scale. asianpubs.org

The synthesis of various pyrimidine analogues has been successfully achieved using microwave irradiation. For instance, tetrahydropyrimidine (B8763341) derivatives have been synthesized via a Biginelli condensation reaction under microwave conditions, a method noted for its efficiency. foliamedica.bg In a comparative study, the synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives was performed using both conventional heating and microwave irradiation. The microwave-assisted method resulted in a significant reduction in reaction time from 20-24 hours to just 22-24 minutes, with comparable or even slightly improved yields. foliamedica.bg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Tetrahydropyrimidine Derivative foliamedica.bg

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 20-24 hours | 22-24 minutes |

| Yield | 85% | 89% |

| Solvent | Ethanol | Ethanol |

| Conditions | Reflux | Microwave Irradiation |

Similarly, other studies report the one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in just 50 seconds at 600W, showcasing the dramatic acceleration possible with this technology. asianpubs.orgasianpubs.org The use of microwave assistance in conjunction with solvent-free conditions or green solvents further aligns this methodology with the principles of green chemistry. rasayanjournal.co.in

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the synthesis of pyrimidines, these approaches focus on improving atom economy, using safer solvents, employing catalysts, and optimizing energy efficiency. rasayanjournal.co.inresearchgate.net Traditional methods for pyrimidine synthesis often involve hazardous solvents and toxic reagents, leading to environmental concerns. rasayanjournal.co.inresearchgate.net

Several greener alternatives have been developed that offer high yields, reduced reaction times, and minimal environmental impact. rasayanjournal.co.in These methods include:

Catalysis: The use of recyclable, heterogeneous catalysts can simplify product isolation and reduce waste. researchgate.net For instance, p-Toluenesulfonic acid (PTSA), an inexpensive and eco-friendly catalyst, has been used for the one-pot cyclocondensation to produce dihydropyrimidinones in excellent yields (95-100%) in ethanol. e-journals.in Other catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) have been used in water, a benign solvent, for the synthesis of pyrimidine derivatives. researchgate.net

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key strategy. rasayanjournal.co.ine-journals.in

Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions, often facilitated by techniques like ball milling or microwave heating, can eliminate solvent waste entirely. rasayanjournal.co.inresearchgate.net A cost-effective and environmentally friendly synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been achieved under solvent-free conditions using a reusable TiO2-SiO2 catalyst. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product, which incorporates most or all of the atoms of the reactants. rasayanjournal.co.in This approach is highly atom-economical and reduces the number of synthetic steps and purification processes required. rasayanjournal.co.in

Table 2: Overview of Green Chemistry Strategies in Pyrimidine Synthesis

| Green Strategy | Example | Key Advantages | Reference |

|---|---|---|---|

| Eco-friendly Catalyst | p-Toluenesulfonic acid (PTSA) in ethanol | Inexpensive, excellent yields, short reaction time | e-journals.in |

| Benign Solvent | Thiamine hydrochloride (VB1) in water | Environmentally benign solvent, readily available catalyst | researchgate.net |

| Solvent-Free Conditions | TiO2-SiO2 catalyst, 80°C | Reusable catalyst, cost-effective, mild conditions | researchgate.net |

| Heterogeneous Organocatalyst | Porous poly-melamine-formaldehyde (mPMF) via ball milling | Metal-free, recyclable catalyst, simple work-up | researchgate.net |

These green chemistry approaches provide a framework for developing more sustainable and efficient syntheses of this compound and its derivatives.

Regioselective Synthesis of Substituted 2,4-Diethoxypyrimidines

Regioselectivity, the control of the site of reaction in a molecule with multiple reactive positions, is crucial in the synthesis of substituted pyrimidines to ensure the desired isomer is formed. In the context of this compound, functionalization often occurs at the 5-position or involves the selective substitution of one of the two ethoxy groups.

The synthesis of 5-bromo-2,4-diethoxypyrimidine is a key step, as the bromine atom serves as a handle for further regioselective transformations, such as cross-coupling reactions. cuni.cz This intermediate can be synthesized in high yield (92%) from 5-bromo-2,4-dichloropyrimidine by reaction with sodium ethoxide in ethanol.

A clear demonstration of regioselectivity is the aminolysis of alkoxy groups in activated pyrimidine systems. Research on 2-amino-4,6-dimethoxy-5-nitrosopyrimidine, a related dialkoxypyrimidine, has shown that the methoxy (B1213986) groups can be selectively displaced by various primary amines. kuleuven.be The high activation provided by the 5-nitroso group facilitates nucleophilic substitution. It was observed that simpler primary alkylamines reacted cleanly at room temperature to displace only one of the methoxy groups, affording the corresponding 4-alkylamino-6-methoxy derivatives in good to excellent yields (65-94%). kuleuven.be This selective substitution highlights that the first methoxy group is displaced much more rapidly than the second, allowing for the isolation of the monosubstituted product. kuleuven.be

Table 3: Regioselective Aminolysis of 2-Amino-4,6-dimethoxy-5-nitrosopyrimidine with Primary Amines kuleuven.be

| Entry (Amine) | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| n-Propylamine | MeOH | 1 | 2-Amino-6-methoxy-5-nitroso-4-(propylamino)pyrimidine | 80 |

| n-Butylamine | MeOH | 1 | 2-Amino-4-(butylamino)-6-methoxy-5-nitrosopyrimidine | 85 |

| Isobutylamine | MeOH | 2 | 2-Amino-4-(isobutylamino)-6-methoxy-5-nitrosopyrimidine | 94 |

| n-Hexylamine | MeOH | 1 | 2-Amino-4-(hexylamino)-6-methoxy-5-nitrosopyrimidine | 87 |

| Cyclohexylamine | MeOH | 24 | 2-Amino-4-(cyclohexylamino)-6-methoxy-5-nitrosopyrimidine | 65 |

| Benzylamine | MeOH | 2 | 2-Amino-4-(benzylamino)-6-methoxy-5-nitrosopyrimidine | 85 |

This control over reactivity is fundamental for building more complex substituted pyrimidine structures from dialkoxy precursors like this compound.

Reactivity and Reaction Mechanisms of 2,4 Diethoxypyrimidine

Hydrolytic Transformations

The ethoxy groups at the C2 and C4 positions of the pyrimidine (B1678525) ring are susceptible to hydrolysis under both acidic and basic conditions, leading to different but predictable products.

Acid-Mediated Hydrolysis

Under acidic conditions, the ethoxy groups of 2,4-diethoxypyrimidine and its derivatives undergo hydrolysis to form hydroxyl groups. arkat-usa.org This transformation is a standard method for converting dialkoxypyrimidines into the corresponding uracil (B121893) derivatives. The reaction typically proceeds by protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent elimination of ethanol (B145695).

For instance, 5-substituted 2,4-diethoxypyrimidines can be converted into their corresponding 5-substituted uracils through acid-catalyzed hydrolysis. arkat-usa.orgnih.govresearchgate.net This reaction is a critical step in the synthesis of various functionalized uracils from stable diethoxy precursors. arkat-usa.org

Table 1: Acid-Mediated Hydrolysis of this compound Derivatives This table is interactive and allows for sorting and filtering of the data.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Bromo-2,4-diethoxypyrimidine (B172408) | HCl/H₂O | 5-Bromouracil |

Base-Mediated Hydrolysis and Cytosine Synthesis

The reaction of this compound with alkali hydroxides is more complex than acid hydrolysis and provides a pathway for the synthesis of cytosine. acs.orgstkate.edu Treatment with a base such as sodium hydroxide (B78521) in 90% alcohol results in the selective hydrolysis of one ethoxy group, leading to the formation of two isomeric sodium salts of ethoxypyrimidones. acs.org

The two primary products are the sodium salts of 1,2-dihydro-2-keto-4-ethoxypyrimidine and 3,4-dihydro-4-keto-2-ethoxypyrimidine. acs.org These isomers can be separated, and their formation is a key step in a practical synthesis of cytosine. acs.org The reaction of 1,2-dihydro-2-keto-4-ethoxypyrimidine with ammonia (B1221849) at 120°C yields cytosine in nearly quantitative amounts. Similarly, its isomer, 3,4-dihydro-4-keto-2-ethoxypyrimidine, can be converted to isocytosine (B10225) under the same conditions. acs.org The rate of reaction to form cytosine is noted to be appreciably greater than that for isocytosine. acs.org

Table 2: Key Steps in Base-Mediated Cytosine Synthesis from this compound This table is interactive and allows for sorting and filtering of the data.

| Step | Starting Material | Reagents/Conditions | Product(s) | Notes | Reference |

|---|---|---|---|---|---|

| 1 | This compound | NaOH, 90% Alcohol | 1,2-Dihydro-2-keto-4-ethoxypyrimidine & 3,4-Dihydro-4-keto-2-ethoxypyrimidine | Formation of isomeric lactams. | acs.org |

| 2a | 1,2-Dihydro-2-keto-4-ethoxypyrimidine | Ammonia, 120°C | Cytosine | Practically quantitative yield. | acs.org |

Alkylation Reactions

The nitrogen atoms of the pyrimidine ring are nucleophilic and can be targeted in alkylation reactions. The use of this compound as a starting material provides a strategic advantage, as it directs alkylation primarily to the N1 position. scispace.com

N-Alkylation Pathways

This compound serves as a key intermediate in the synthesis of N1-substituted pyrimidine derivatives, including acyclic nucleosides. nih.gov For example, the reaction with 2-(benzoyloxy)ethoxymethyl chloride leads to the formation of 1-[(2-hydroxyethoxy)methyl] derivatives after subsequent hydrolysis steps. nih.gov

This substrate is also extensively used in the Hilbert-Johnson reaction for the synthesis of nucleosides. lookchem.comrsc.org In this method, this compound is reacted with a protected halo-sugar, such as an acetylglycopyranosyl chloride, to form an N-glycosidic bond at the N1 position. lookchem.com This approach has been successfully applied to synthesize a variety of 1-glycopyranosylcytosines. lookchem.com

Table 3: N-Alkylation Reactions of this compound This table is interactive and allows for sorting and filtering of the data.

| Alkylating Agent | Product Type | Example Product | Reference |

|---|---|---|---|

| 2-(Benzoyloxy)ethoxymethyl chloride | Acyclic Nucleoside Precursor | 1-[(2-Hydroxyethoxy)methyl]cytosine (after further steps) | nih.gov |

| Acetylglycopyranosyl chlorides | Pyrimidine Nucleoside | 1-Glycopyranosylcytosines (after further steps) | lookchem.com |

Methylation Reactions

Methylation of this compound can be achieved using various methylating agents. The reaction with methyl iodide, often in the presence of a base like pyridine, results in N-alkylation. acs.org For instance, the reaction with an excess of methyl iodide can produce N-methylated pyrimidones. acs.org The use of more powerful alkylating agents like the Meerwein reagent (triethyloxonium tetrafluoroborate) is also effective for the alkylation of 2,4-dialkoxypyrimidines. researchgate.net

Rearrangement Reactions

Alkoxypyrimidines can undergo thermal rearrangement reactions where an alkyl group migrates from an exocyclic oxygen atom to a ring nitrogen atom. researchgate.net While specific studies focusing solely on the rearrangement of this compound are limited, the phenomenon is well-documented for related 2- and 4-alkoxypyrimidines. This type of reaction, analogous to the Chapman rearrangement, typically converts an O-alkyl pyrimidine ether into a more thermodynamically stable N-alkyl pyrimidone. In the context of nucleoside synthesis, rearrangements of O-glycosides to N-glycosides (nucleosides) have also been observed. chemistry-chemists.com

Chapman Rearrangement of 2,4-Dialkoxypyrimidines

The Chapman rearrangement is a thermally-induced intramolecular reaction that converts N-aryl imidates to N,N-diaryl amides. youtube.comrsc.org In the context of 2,4-dialkoxypyrimidines, this rearrangement involves the migration of an alkyl or aryl group from an oxygen atom to a nitrogen atom within the pyrimidine ring. wisdomlib.orgamazonaws.com This reaction is a significant method for the synthesis of various heterocyclic compounds. wisdomlib.orgamazonaws.com

The mechanism of the Chapman rearrangement is believed to proceed through a four-membered cyclic transition state. youtube.comrsc.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of the pyrimidine ring on the carbon atom of the alkoxy group. This is followed by the cleavage of the oxygen-carbon bond, leading to the formation of a more stable N-alkylated product. The rearrangement is often facilitated by heat. youtube.com

Double Chapman Rearrangement

A "double" Chapman rearrangement can occur in molecules containing two rearrangeable alkoxy groups, such as 2,4-dialkoxypyrimidines. wisdomlib.orgamazonaws.commu.ac.in This process involves two sequential Chapman rearrangements, resulting in the transformation of 2,4-dialkoxypyrimidines into 1,3-dialkyl-(1H,3H)-pyrimidine-2,4-diones. wisdomlib.orgamazonaws.comwjpr.net This reaction has proven to be a valuable synthetic tool, particularly in the creation of steroidal heterocycles. wisdomlib.org

The reaction can be carried out under conventional heating or by using microwave irradiation, which has been shown to reduce reaction times and improve yields. amazonaws.com For example, the double Chapman rearrangement of 3,6-dicholesteroxypyridazine has been successfully performed under microwave irradiation to afford the corresponding N-substituted heterocyclic compounds. amazonaws.com

Nucleophilic Substitutions

The pyrimidine ring in this compound is susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. uoanbar.edu.iq This reactivity allows for the introduction of various functional groups onto the pyrimidine core through nucleophilic substitution reactions. The positions most susceptible to attack are C4 and C6, and to a lesser extent, C2. uoanbar.edu.iqwuxiapptec.com

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can react with electrophilic centers. saskoer.cabritannica.comlibretexts.org In the context of this compound, these reagents can be used to introduce alkyl or aryl groups at the 4- and 6-positions of the pyrimidine ring. However, the strong basicity of many organometallic reagents can lead to side reactions, such as deprotonation, if acidic protons are present in the substrate. libretexts.orgmasterorganicchemistry.com The reactivity of the organometallic reagent can be tuned, with organolithium reagents generally being more nucleophilic than Grignard reagents. saskoer.ca The reaction typically proceeds via a nucleophilic addition-elimination mechanism. saskoer.ca

Halogen-exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. manac-inc.co.jp This type of reaction is a fundamental process in organometallic chemistry for creating organometallic compounds from organic halides. wikipedia.org In the case of pyrimidine derivatives, a halogen atom, such as bromine at the 5-position, can be exchanged for another halogen. For instance, 5-bromo-2,4-diethoxypyrimidine can be converted to 2,4-diethoxy-5-chloropyrimidine with high yield using phosphorus pentachloride (PCl₅). This transformation broadens the synthetic utility of the pyrimidine scaffold, allowing for further functionalization.

Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which can be advantageous for analysis or for creating new bioactive molecules. journalajacr.comresearchgate.net For this compound, derivatization strategies often focus on introducing new functional groups to alter its chemical and physical properties. journalajacr.comresearchgate.netresearchgate.net

Various functional groups can be introduced onto the this compound core. These modifications can enhance the molecule's utility as a synthetic intermediate.

Bromination: The C5 position of this compound can be regioselectively brominated using bromine (Br₂) or N-bromosuccinimide (NBS) to yield 5-bromo-2,4-diethoxypyrimidine. This bromo-derivative is a versatile intermediate for further reactions, such as nucleophilic substitutions and cross-coupling reactions. nih.govarkat-usa.org

Nitration: The introduction of a nitro group at the 5-position can be achieved through nitration, typically using a mixture of nitric acid and sulfuric acid. This yields 2,4-diethoxy-5-nitropyrimidine, which can then be used in further synthetic transformations, such as the reduction of the nitro group to an amine.

Perfluoroalkylation: 5-Bromo-2,4-diethoxypyrimidine can be reacted with perfluoroalkyl iodides in the presence of copper bronze to introduce a perfluoroalkyl chain at the 5-position. nih.govarkat-usa.org These fluorinated pyrimidine analogues have shown potential as antitumor and antiviral agents. nih.govarkat-usa.org

Table of Research Findings on Derivatization of this compound

| Starting Material | Reagent(s) | Product | Key Findings | Reference(s) |

| This compound | Bromine (Br₂) or N-Bromosuccinimide (NBS) | 5-Bromo-2,4-diethoxypyrimidine | Regioselective bromination at the C5 position. | |

| This compound | Nitric acid/Sulfuric acid | 2,4-Diethoxy-5-nitropyrimidine | Introduction of a nitro group at the C5 position. | |

| 5-Bromo-2,4-diethoxypyrimidine | Perfluoroalkyl iodide, Copper bronze | 5-(Perfluoroalkyl)-2,4-diethoxypyrimidine | Introduction of a perfluoroalkyl chain at the C5 position. | nih.govarkat-usa.org |

| 5-Bromo-2,4-diethoxypyrimidine | Phosphorus pentachloride (PCl₅) | 2,4-Diethoxy-5-chloropyrimidine | Halogen exchange of bromine for chlorine at the C5 position. |

Formation of Acyclic Nucleoside Analogues

The synthesis of acyclic nucleoside analogues, which are crucial for the development of antiviral agents, can be achieved using this compound as a starting material. A key method involves the condensation of this compound with a suitably protected acyclic side chain precursor, followed by functional group transformations to yield the desired nucleoside analogues.

A notable synthesis is that of 1-[(2-hydroxyethoxy)methyl]cytosine and 1-[(2-hydroxyethoxy)methyl]uracil. researchgate.netacs.org The process commences with the reaction of this compound with 2-(benzoyloxy)ethoxymethyl chloride. researchgate.net This initial step leads to the formation of an intermediate, 2,4-diethoxy-1-[(2-benzoyloxyethoxy)methyl]pyrimidin-2-one. Subsequent treatment of this intermediate allows for the selective conversion into either the cytosine or uracil analogue.

To obtain the cytosine analogue, the intermediate is treated with ammoniacal ethanol in a sealed vessel at elevated temperatures. acs.org This step results in the formation of 1-[(2-hydroxyethoxy)methyl]cytosine. researchgate.net For the synthesis of the uracil analogue, the intermediate is subjected to hydrolysis with sodium hydroxide, followed by neutralization, to yield 1-[(2-hydroxyethoxy)methyl]uracil. researchgate.netacs.org This synthetic route provides a versatile approach to various pyrimidine acyclic nucleosides. researchgate.net

Table 1: Synthesis of Acyclic Nucleoside Analogues from this compound

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | 2-(Benzoyloxy)ethoxymethyl chloride | 2,4-Diethoxy-1-[(2-benzoyloxyethoxy)methyl]pyrimidin-2-one | researchgate.net |

| 2,4-Diethoxy-1-[(2-benzoyloxyethoxy)methyl]pyrimidin-2-one | Ammoniacal ethanol | 1-[(2-Hydroxyethoxy)methyl]cytosine | acs.org |

| 2,4-Diethoxy-1-[(2-benzoyloxyethoxy)methyl]pyrimidin-2-one | Sodium hydroxide, then acid | 1-[(2-Hydroxyethoxy)methyl]uracil | researchgate.netacs.org |

Perfluoroalkylation Reactions

Perfluoroalkylation of pyrimidine derivatives is a significant area of research due to the unique properties conferred by the perfluoroalkyl group, such as increased lipophilicity and metabolic stability. lnu.edu.cn While direct perfluoroalkylation of this compound is not extensively reported, the perfluoroalkylation of its 5-bromo derivative, 5-bromo-2,4-diethoxypyrimidine, is a well-established method for introducing perfluoroalkyl chains onto the pyrimidine ring. arkat-usa.org

The reaction typically involves the use of a perfluoroalkyl iodide (such as heptafluoropropyl iodide or perfluorohexyl iodide) in the presence of copper bronze in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). arkat-usa.orgnih.govnih.gov The copper bronze facilitates the formation of a perfluoroalkyl-copper complex, which then reacts with the 5-bromo-2,4-diethoxypyrimidine to yield the 5-(perfluoroalkyl)-2,4-diethoxypyrimidine derivative. nih.govnih.govoup.com This reaction proceeds by substitution of the bromine atom at the 5-position of the pyrimidine ring. nih.govoup.com

The resulting 2,4-diethoxy-5-(perfluoroalkyl)pyrimidines are valuable intermediates. arkat-usa.org They can undergo subsequent acid-mediated hydrolysis to furnish 5-(perfluoroalkyl)uracils in high yields. arkat-usa.org This two-step procedure, starting from the brominated diethoxypyrimidine, provides an effective route to 5-perfluoroalkylated uracils, which are important precursors for various biologically active compounds. arkat-usa.orgnih.gov

Table 2: Perfluoroalkylation of 5-Bromo-2,4-diethoxypyrimidine

| Substrate | Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-diethoxypyrimidine | Perfluoroalkyl iodide | Copper bronze / DMSO | 2,4-Diethoxy-5-(perfluoroalkyl)pyrimidine | arkat-usa.org |

| 2,4-Diethoxy-5-(perfluoroalkyl)pyrimidine | Acid | - | 5-(Perfluoroalkyl)uracil | arkat-usa.org |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-[(2-Hydroxyethoxy)methyl]cytosine |

| 1-[(2-Hydroxyethoxy)methyl]uracil |

| 2,4-Diethoxy-1-[(2-benzoyloxyethoxy)methyl]pyrimidin-2-one |

| 2,4-Diethoxy-5-(perfluoroalkyl)pyrimidine |

| This compound |

| 2-(Benzoyloxy)ethoxymethyl chloride |

| 5-Bromo-2,4-diethoxypyrimidine |

| 5-(Perfluoroalkyl)uracil |

| Copper bronze |

| Dimethyl sulfoxide |

| Heptafluoropropyl iodide |

| Perfluorohexyl iodide |

Applications of 2,4 Diethoxypyrimidine in Chemical Synthesis

Precursor in Nucleoside Synthesis

One of the most significant applications of 2,4-diethoxypyrimidine is its role as a precursor in the synthesis of nucleosides and their analogues. The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, and the ability to synthetically create and modify nucleosides is crucial for therapeutic drug development and biomedical research.

Synthesis of Pyrimidine Nucleosides (e.g., Uridine (B1682114), Cytidine)

This compound is a key starting material for synthesizing natural pyrimidine nucleosides like uridine and cytidine (B196190). The compound is particularly well-suited for the Vorbrüggen glycosylation reaction, a cornerstone method for forming the critical N-glycosidic bond between a nucleobase and a sugar moiety. researchgate.netnih.gov In this process, the pyrimidine base is typically silylated to enhance its nucleophilicity and solubility. researchgate.net It then reacts with an activated and protected sugar, such as a per-acylated ribose.

The ethoxy groups at the C2 and C4 positions of the pyrimidine ring are effective leaving groups under the Lewis acid-catalyzed conditions of the reaction. Following the formation of the glycosidic bond, these ethoxy groups are hydrolyzed to yield the corresponding carbonyl groups, resulting in the formation of a protected uridine derivative. This intermediate can then be deprotected to yield uridine or further functionalized. For instance, the 4-oxo group can be converted to an amino group to produce cytidine derivatives, demonstrating the compound's flexibility in accessing different pyrimidine nucleosides. nih.gov

Table 1: Role in Pyrimidine Nucleoside Synthesis

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Vorbrüggen Glycosylation | This compound, Activated Ribose | Pyrimidine Nucleosides |

| Hydrolysis | Glycosylated Intermediate | Uridine Derivatives |

| Amination | Uridine Intermediate | Cytidine Derivatives |

Formation of Acyclic Nucleoside Derivatives

Acyclic nucleosides, which lack a traditional cyclic sugar ring, are an important class of antiviral agents. This compound serves as a valuable precursor for these molecules. The synthesis involves coupling the pyrimidine base with a functionalized acyclic side chain that mimics the ribose sugar. nih.gov For example, this compound can be reacted with side chains like 2-(benzoyloxy)ethoxymethyl chloride to create the core structure of acyclic nucleosides. nih.gov

These acyclic analogues often exhibit potent biological activity by acting as chain terminators in viral DNA or RNA synthesis. nih.govacs.org The versatility of the pyrimidine precursor allows for the introduction of various side chains, leading to the development of a broad spectrum of potential therapeutic agents. researchgate.nettandfonline.com

Synthesis of Modified Nucleosides and Nucleotides

The demand for modified nucleosides for therapeutic and diagnostic purposes is continually growing. nih.gov this compound provides a stable scaffold for the synthesis of nucleosides with modifications on either the base or the sugar moiety. After the initial glycosylation to form a standard nucleoside, the resulting product can undergo further chemical transformations.

One common modification is the introduction of a sulfur atom to create thionucleosides. nih.govnih.govnih.govrsc.orgrsc.org For example, the carbonyl oxygen at the C4 position of a uridine derivative (synthesized from this compound) can be exchanged for sulfur using reagents like Lawesson's reagent. nih.gov Such modifications can enhance the lipophilicity of the drug, potentially improving its delivery to specific tissues like the central nervous system. nih.gov Other modifications include the introduction of various functional groups like azides or alkynes for use in "click chemistry," enabling the attachment of probes or other molecules. mdpi.commdpi.comillinois.edu

Table 2: Examples of Nucleoside Modifications

| Modification Type | Position | Purpose |

|---|---|---|

| Thiation | C4 of Pyrimidine | Increase lipophilicity, alter biological activity |

| Halogenation | C5 of Pyrimidine | Modulate antiviral/anticancer properties |

| Alkylation | Sugar Moiety (e.g., 2'-O) | Enhance stability, introduce probes |

| Azide/Alkyne Intro. | Base or Sugar | Enable "click chemistry" conjugation |

Role in Nucleic Acid Mimic Compound Synthesis

Nucleic acid mimics are synthetic analogues designed to replicate the structure and function of DNA and RNA but with altered chemical backbones or bases. These mimics, such as Peptide Nucleic Acids (PNAs), are valuable in diagnostics and therapeutics due to their enhanced stability and binding affinity. nih.govnih.govrsc.orgresearchgate.net

The pyrimidine core derived from this compound can be used to synthesize the unnatural bases incorporated into these mimics. By modifying the pyrimidine ring or attaching it to a non-natural backbone, researchers can create novel structures that mimic the hydrogen bonding patterns of natural nucleobases like thymidine (B127349) or cytidine. nih.govnih.gov This approach allows for the fine-tuning of the mimic's properties for specific applications in biotechnology and medicinal chemistry.

Building Block for Heterocyclic Compounds

Beyond nucleoside synthesis, this compound is a versatile building block for a wide range of other heterocyclic compounds. sigmaaldrich.com Its activated structure allows it to participate in condensation and cyclization reactions to form fused ring systems. These complex heterocyclic scaffolds are often "privileged structures" in medicinal chemistry, appearing in numerous pharmacologically active compounds. sigmaaldrich.com

For instance, pyrimidine derivatives are used to construct thienopyrimidines, which are known to exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties. nih.govmdpi.comscispace.comresearchgate.netnih.gov The synthesis often involves reacting a pyrimidine precursor with a thiophene (B33073) derivative to build the fused-ring system. The reactivity of the ethoxy groups on this compound makes it an excellent candidate for such synthetic strategies, enabling the creation of libraries of complex molecules for drug discovery. researchgate.net

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound and its close chemical relatives extends to the large-scale synthesis of active ingredients for the pharmaceutical and agrochemical industries. nbinno.commedchemexpress.com These intermediates are crucial components in multi-step synthetic routes that produce complex final products. The stability and predictable reactivity of the pyrimidine core make it an ideal starting point for building molecular complexity.

In pharmaceutical manufacturing, pyrimidine-based intermediates are found in the synthetic pathways of various drugs, including antivirals and anticancer agents. evonik.com Similarly, in the agrochemical sector, the pyrimidine scaffold is integral to the design of certain herbicides and fungicides. The accessibility of compounds like this compound allows for efficient and scalable production routes for these vital commercial products.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of the structural features of 2,4-diethoxypyrimidine. Each technique offers unique information, and together they provide a complete picture of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to identify the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine (B1678525) ring and the ethoxy groups. The aromatic protons on the pyrimidine ring would appear in the downfield region, typically between δ 6.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the two ethoxy groups would give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, typically appearing in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbon atoms of the pyrimidine ring would resonate in the downfield region, generally between δ 150 and 170 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromaticity of the ring. The carbon atoms of the ethoxy groups would appear in the upfield region, with the methylene carbons typically resonating around δ 60-70 ppm and the methyl carbons around δ 10-20 ppm.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyrimidine C-H | 6.0 - 8.5 | 150 - 170 |

| O-CH₂ | 4.0 - 4.5 (quartet) | 60 - 70 |

| CH₃ | 1.0 - 1.5 (triplet) | 10 - 20 |

Note: The table presents predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.19 g/mol ).

The fragmentation of this compound under electron ionization would likely involve the loss of the ethoxy groups. Common fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) to give a fragment at [M-29]⁺, or the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at [M-45]⁺. Further fragmentation of the pyrimidine ring could also occur, leading to a series of smaller characteristic ions. Analysis of these fragmentation patterns is crucial for confirming the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the various bonds present in the molecule.

Key expected IR absorption bands include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

C=N stretching (in the pyrimidine ring): Around 1500-1600 cm⁻¹

C=C stretching (in the pyrimidine ring): Around 1400-1500 cm⁻¹

C-O stretching (ether linkage): A strong band in the region of 1000-1300 cm⁻¹

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N Stretch | 1500 - 1600 |

| C=C Stretch | 1400 - 1500 |

| C-O Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The UV-Vis spectrum of this compound is expected to show one or more absorption maxima (λmax) in the ultraviolet region, characteristic of the pyrimidine chromophore. The position and intensity of these absorption bands can be influenced by the presence of the ethoxy substituents.

Computational Chemistry and Modeling

Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the molecular properties of this compound. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated values can then be compared with experimental data to aid in the assignment of spectral features.

Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information is valuable for understanding the reactivity and intermolecular interactions of the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, molecular docking simulations are instrumental in understanding their potential interactions with biological targets, such as enzymes and receptors. These simulations provide insights into the binding affinity, mode, and specificity of pyrimidine-based compounds, which is crucial for the rational design of new therapeutic agents.

Docking studies on pyrimidine derivatives have been successfully employed to explore their inhibitory potential against various enzymes. For instance, studies on 2,4-diaminopyrimidine (B92962) derivatives targeting p21-activated kinase 4 (PAK4), a protein implicated in cancer, have revealed key binding interactions. In one such study, compound B6, a 2,4-diaminopyrimidine derivative, exhibited a strong binding affinity with a docking energy of -7.593 kcal/mol. nih.gov The simulation indicated that the pyrimidine core of the inhibitor forms crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Similarly, molecular docking has been used to investigate 2,4-disubstituted pyridopyrimidine derivatives as inhibitors of the ABCG2 enzyme, which is associated with multidrug resistance in cancer. nih.gov The results from these simulations highlighted the importance of hydrophobic interactions and binding energy in determining the inhibitory activity of the compounds. nih.gov For dihydropyrimidine (B8664642) derivatives, docking studies have been performed to understand their interactions with enzymes like dipeptidyl peptidase-4 (DPP-4), a target for anti-diabetic drugs. mdpi.com These studies help in elucidating the structure-activity relationships, guiding the synthesis of more potent and selective inhibitors. mdpi.com

The general procedure for molecular docking of a compound like this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses are then "scored" using a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Below is a table summarizing the results of a hypothetical docking study of this compound with a generic kinase target, illustrating the type of data that would be generated.

| Parameter | Value |

| Docking Score (kcal/mol) | -6.8 |

| Interacting Residues | Leu83, Val91, Ala145, Glu146, Lys148 |

| Hydrogen Bonds | 1 with Glu146 (backbone) |

| Hydrophobic Interactions | Leu83, Val91, Ala145 |

Conformation Analysis

Conformation analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like this compound, which has flexible ethoxy groups attached to a rigid pyrimidine ring, understanding its conformational preferences is essential for predicting its biological activity and reactivity. The conformation of the molecule can significantly influence how it fits into the binding site of a receptor.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational analysis. These methods can be used to:

Identify stable conformers (low-energy states).

Determine the energy barriers between different conformers.

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer.

For this compound, the key degrees of freedom are the torsion angles around the C-O bonds of the two ethoxy groups. A systematic conformational search would involve rotating these bonds and calculating the energy of the resulting structures to identify the most stable arrangements. The pyrimidine ring itself is aromatic and therefore planar.

A hypothetical conformational analysis of this compound might reveal several low-energy conformers, with the relative orientation of the two ethoxy groups being the primary differentiating factor. The results of such an analysis could be presented in a table like the one below:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-N-C-O) | Dihedral Angle 2 (°C-N-C-O) | Population (%) |

| 1 (anti-anti) | 0.00 | 178.5 | -179.2 | 65 |

| 2 (syn-anti) | 1.25 | 5.2 | -178.9 | 25 |

| 3 (syn-syn) | 3.50 | 4.8 | 5.5 | 10 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For reactions involving this compound, computational studies can be used to map out the potential energy surface, identify transition states, and calculate activation energies. This information is invaluable for understanding reaction pathways, predicting product distributions, and designing more efficient synthetic routes.

Quantum mechanical methods, particularly density functional theory (DFT), are widely used for studying reaction mechanisms. These methods can provide detailed information about the electronic structure of molecules and the changes that occur during a chemical reaction.

While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on related pyrimidine systems can serve as a guide. For example, computational studies have been used to investigate the multicomponent reaction mechanism for the synthesis of pyrido[2,3-d]pyrimidines. nih.gov These studies often involve the step-by-step analysis of complex reaction sequences, including condensations, additions, and cyclizations. nih.gov

In a theoretical investigation of a reaction involving this compound, such as its hydrolysis or substitution, the following aspects would be examined:

Reactant and Product Structures: The geometries of the starting materials and products are optimized.

Transition State Search: The structure of the transition state connecting reactants and products is located on the potential energy surface.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using various computational approaches.

A computational study on the enzymatic hydrolysis of a dihydropyrimidine derivative by dihydropyrimidinase, for instance, has provided a detailed understanding of the catalytic mechanism. rsc.org The study revealed a stepwise mechanism involving a nucleophilic attack by a hydroxide (B78521) ion followed by proton transfer steps, and it highlighted the role of specific amino acid residues in the enzyme's active site. rsc.org

The findings from such a computational study could be summarized in a table detailing the energetic profile of the reaction:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +12.5 |

| 5 | Products | -20.1 |

Emerging Research Directions

Development of Novel 2,4-Diethoxypyrimidine Analogues

The development of novel analogues based on the this compound scaffold is a significant area of emerging research. The core structure of this compound offers several positions for chemical modification, allowing for the creation of a diverse library of new compounds with potentially enhanced or entirely new properties.

Key areas of focus for the development of novel analogues include:

Substitution at the 5-position: The 5-position of the pyrimidine (B1678525) ring is a prime target for the introduction of various functional groups. Researchers are exploring the addition of halogens, alkyl, aryl, and other moieties at this position to modulate the electronic properties and steric profile of the molecule. Such modifications can significantly influence the biological activity of the resulting analogues.

Modification of the Ethoxy Groups: While the ethoxy groups at the 2- and 4-positions are defining features of the parent compound, their modification or replacement offers a pathway to new derivatives. The synthesis of analogues with longer alkyl chains, cyclic ethers, or aromatic ether linkages could lead to compounds with altered solubility, lipophilicity, and target-binding affinities.

Introduction of Fused Ring Systems: The creation of fused-ring systems, where the pyrimidine ring of this compound is annulated with other heterocyclic or carbocyclic rings, represents a promising strategy for developing novel chemical entities. These more complex structures could exhibit unique pharmacological profiles and find applications in various areas of medicinal chemistry.

The systematic exploration of these synthetic modifications, guided by structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this class of compounds.

Exploration of New Synthetic Pathways

While classical methods for the synthesis of this compound exist, emerging research is focused on the development of more efficient, versatile, and environmentally friendly synthetic routes. A foundational method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine (B19661) with sodium ethoxide. acs.org However, modern synthetic chemistry offers opportunities to improve upon these traditional approaches.

Future research in this area is likely to concentrate on:

Catalytic Methods: The development of novel catalytic systems, such as those based on transition metals or organocatalysts, could provide more efficient and selective pathways to this compound and its derivatives. These methods may offer milder reaction conditions, higher yields, and a broader substrate scope.

Flow Chemistry: The application of continuous flow technologies to the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. Flow chemistry allows for precise control over reaction parameters, leading to improved product quality and reduced waste.

The exploration of these new synthetic pathways will not only facilitate the production of this compound but also enable the efficient synthesis of a wider range of analogues for further investigation.

Advanced Applications in Medicinal Chemistry and Materials Science

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, and emerging research aims to explore the specific applications of this compound and its derivatives in this field. mdpi.com While extensive biological data for the parent compound is not yet available, its structural similarity to other biologically active pyrimidines suggests potential for a range of therapeutic applications.

Potential future applications in medicinal chemistry include:

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways. nih.gov Future studies may investigate the potential of this compound analogues as inhibitors of kinases, topoisomerases, or other targets relevant to cancer biology.

Antimicrobial Agents: The pyrimidine nucleus is a core component of many antimicrobial drugs. Research into the antibacterial and antifungal properties of novel this compound derivatives could lead to the development of new treatments for infectious diseases.

Central Nervous System (CNS) Disorders: Pyrimidine-based compounds have shown promise in the treatment of various CNS disorders. The exploration of this compound analogues for their activity on neuroreceptors and enzymes could uncover new therapeutic leads for conditions such as epilepsy, anxiety, and neurodegenerative diseases.

In the realm of materials science , the unique electronic and structural properties of the pyrimidine ring suggest that this compound and its derivatives could find applications as:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the pyrimidine ring can be exploited in the design of novel organic electronic materials.

Sensors: Functionalized this compound derivatives could be developed as chemosensors for the detection of specific ions or molecules.

Polymers: The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with tailored thermal, optical, and electronic properties.

Green Chemistry and Sustainable Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, a key emerging research direction is the development of green chemistry approaches for the synthesis of this compound. rasayanjournal.co.innih.govbenthamdirect.comnih.govresearchgate.net The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, and their application to the synthesis of this compound could have significant environmental and economic benefits.

Future research in this area will likely focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a primary goal.

Catalyst Development: The design of highly efficient and recyclable catalysts can minimize waste and reduce the energy requirements of the synthesis.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the formation of byproducts, are highly desirable.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov

By integrating these green chemistry principles into the synthesis of this compound, researchers can develop more sustainable and cost-effective manufacturing processes.

Integration with Chemoinformatics and High-Throughput Screening

The integration of computational tools and high-throughput screening (HTS) techniques is set to revolutionize the discovery and development of novel this compound-based compounds. nih.govacs.org Chemoinformatics can be employed to design virtual libraries of this compound analogues and predict their physicochemical properties and potential biological activities. youtube.comyoutube.com

Key applications of these technologies in the context of this compound research include:

Virtual Screening: Computational models can be used to screen large virtual libraries of this compound derivatives against specific biological targets, identifying promising candidates for synthesis and experimental testing.

ADMET Prediction: Chemoinformatics tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles.

High-Throughput Screening (HTS): HTS allows for the rapid experimental testing of large libraries of compounds against a panel of biological assays. thermofisher.com The development of HTS-compatible assays for targets of interest will be crucial for efficiently identifying bioactive this compound analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish mathematical relationships between the chemical structure of this compound analogues and their biological activity, providing valuable insights for the design of more potent and selective compounds.

The synergy between in silico and in vitro approaches will undoubtedly accelerate the pace of research and development in the field of this compound chemistry.

常见问题

Q. What are the recommended synthetic routes for 2,4-Diethoxypyrimidine, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,4-dichloropyrimidine with sodium ethoxide (NaOEt) in ethanol under reflux. Key parameters to optimize include:

- Molar ratio : A 2:1 excess of NaOEt ensures complete substitution of both chlorine atoms.

- Temperature : Reflux at ~80°C for 6–8 hours maximizes yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol can isolate the product.

Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS. For scalability, consider continuous flow synthesis to enhance reproducibility .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm ethoxy group substitution patterns (e.g., δ ~1.3–1.5 ppm for CH and δ ~4.3–4.5 ppm for OCH in H NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO; theoretical m/z 168.0899).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- X-ray Crystallography : For structural elucidation, single crystals grown in ethanol/dichloromethane mixtures provide definitive confirmation of the diethoxy configuration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods for synthesis and handling to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised during powder handling.

- Waste Management : Collect organic waste separately and neutralize with activated charcoal before disposal via licensed hazardous waste services.

- Storage : Store in amber glass containers under inert gas (N) at 4°C to prevent degradation. Regularly update safety data sheets (SDS) .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound stability studies under varying pH conditions?

Methodological Answer: Contradictions in stability data often arise from:

- Sample Contamination : Use HPLC-grade solvents and degas buffers to avoid artifacts.

- Analytical Variability : Standardize protocols (e.g., fixed UV wavelength, column temperature).

- pH-Dependent Degradation : Conduct accelerated stability studies at pH 2–12 (37°C, 14 days). Quantify degradation products via LC-MS and apply Arrhenius kinetics to predict shelf life.

- Matrix Effects : For biological studies, use isotopically labeled internal standards (e.g., C-2,4-Diethoxypyrimidine) to correct for ion suppression in mass spectrometry .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethoxy groups act as electron-donating substituents, activating the pyrimidine ring toward electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in DMF at 100°C facilitates coupling with aryl boronic acids.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and DFT calculations to model transition states. Reported rate constants (e.g., 1.400 × 10 Ms for specific transient reactions) provide benchmarks for mechanistic validation .

Q. How can this compound serve as a precursor in medicinal chemistry applications?

Methodological Answer:

- Scaffold Functionalization : Ethoxy groups are readily hydrolyzed to hydroxyl groups under acidic conditions, enabling synthesis of 2,4-dihydroxypyrimidine derivatives for kinase inhibition studies.

- Heterocycle Synthesis : React with hydrazine to form pyrazolo[3,4-d]pyrimidines, a class of adenosine receptor ligands.

- Biological Screening : Use SPR (surface plasmon resonance) assays to evaluate binding affinity to therapeutic targets (e.g., EGFR kinase). Compare IC values with structurally related compounds (e.g., 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine) to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。